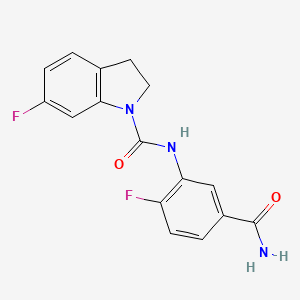
N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide, commonly known as CFTR modulator, is a small molecule drug that has been used in scientific research for the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, leading to chronic lung infections, digestive problems, and infertility. CFTR modulators have shown promising results in improving the quality of life for CF patients by correcting the underlying genetic defect.
作用机制
N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators work by binding to specific sites on the N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR protein and altering its conformation, which increases its activity. There are three classes of N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators, each targeting a different type of N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR mutation. Class I modulators target mutations that prevent the N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR protein from being synthesized, while Class II modulators target mutations that prevent the N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR protein from reaching the cell surface. Class III modulators target mutations that reduce the activity of the N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR protein.
Biochemical and Physiological Effects:
N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators have been shown to have a number of biochemical and physiological effects in N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide patients. These drugs increase the activity of the N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR protein, which regulates the transport of salt and water in and out of cells. This leads to improved lung function, reduced mucus production, and decreased risk of lung infections in N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide patients. N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators have also been shown to improve digestive function and reduce the risk of intestinal blockages in N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide patients.
实验室实验的优点和局限性
N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators have several advantages for lab experiments. They are small molecule drugs that can be easily synthesized and modified for different applications. They have also been extensively studied for their effects on N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide patients, making them a well-established tool for N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide research. However, N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators also have some limitations for lab experiments. They are expensive and may not be readily available for all researchers. They may also have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several future directions for N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulator research. One area of focus is the development of new N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators that can target a wider range of N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR mutations. Another area of focus is the optimization of existing N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators to improve their efficacy and reduce their side effects. Additionally, researchers are exploring the use of N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators in combination with other drugs to enhance their therapeutic effects. Finally, researchers are investigating the potential use of N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators in other diseases that involve ion transport defects, such as polycystic kidney disease and chronic obstructive pulmonary disease.
合成方法
The synthesis of N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators involves a complex series of chemical reactions that require expertise in organic chemistry. The most commonly used method for synthesizing N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators is the Suzuki coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. Other methods, such as Buchwald-Hartwig amination and Sonogashira coupling, have also been used for synthesizing N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators.
科学研究应用
N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators have been extensively studied for their potential therapeutic effects in N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide patients. These drugs work by correcting the underlying genetic defect that causes N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide, which is a mutation in the cystic fibrosis transmembrane conductance regulator (N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR) gene. N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators have been shown to increase the activity of the N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR protein, which regulates the transport of salt and water in and out of cells. This leads to improved lung function, reduced mucus production, and decreased risk of lung infections in N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide patients.
属性
IUPAC Name |
N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2/c17-11-3-1-9-5-6-21(14(9)8-11)16(23)20-13-7-10(15(19)22)2-4-12(13)18/h1-4,7-8H,5-6H2,(H2,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMLZNKNFPAITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)F)C(=O)NC3=C(C=CC(=C3)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[1-(1,3-thiazol-2-ylmethyl)azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431439.png)
![N-[(4-bromo-3-methoxy-1,2-thiazol-5-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431445.png)
![N-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431454.png)
![N-[[1-[(2-methyl-1,3-oxazol-5-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431462.png)

![N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide](/img/structure/B7431476.png)
![2-[(3,4-dichlorophenyl)methyl]-N-[(1-methyl-5-oxopyrrolidin-2-yl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431482.png)
![N-[[2-(4-methylphenyl)oxan-3-yl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7431489.png)
![9-[(2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B7431495.png)
![6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7431509.png)
![2-[(3,4-dichlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431521.png)
![2-[(3,4-dichlorophenyl)methyl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431531.png)
![2-[(3,4-dichlorophenyl)methyl]-N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431542.png)
